N-(3-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
The compound N-(3-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide features a pyrazolo[1,5-a]pyrazine core substituted with a 4-chlorophenyl group at position 2 and a sulfanyl-acetamide moiety at position 2. The acetamide is further linked to a 3-acetylphenyl group, introducing a ketone functional group. Its synthesis likely involves coupling a pyrazolo[1,5-a]pyrazine intermediate with a thiol-containing acetamide derivative under basic conditions, analogous to methods described in related studies .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2S/c1-14(28)16-3-2-4-18(11-16)25-21(29)13-30-22-20-12-19(26-27(20)10-9-24-22)15-5-7-17(23)8-6-15/h2-12H,13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCAZPYKRVTKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is , with a molecular weight of approximately 436.9 g/mol. The compound features a pyrazolo[1,5-a]pyrazin core, an acetylphenyl group, and a sulfanyl moiety, which are critical for its biological activity.
Synthesis Overview:
The synthesis typically involves several steps:
- Formation of the Pyrazolo[1,5-a]pyrazine Core: Achieved through cyclization of appropriate precursors.
- Introduction of the Chlorophenyl Group: Involves nucleophilic substitution reactions.
- Attachment of the Sulfanyl Group: Accomplished through thiolation reactions.
- Formation of the Acetamide Group: Finalized by reacting intermediates with acylating agents.
Biological Activities
This compound has been evaluated for various biological activities including anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the pyrazolo[1,5-a]pyrazine core have shown promising results against glioblastoma cell lines by inhibiting key kinases involved in tumor growth:
| Compound | Target Kinase | Activity | Reference |
|---|---|---|---|
| Compound 4j | AKT2/PKBβ | Low micromolar activity | |
| N-(4-chlorophenyl) derivatives | Various cancer cell lines | Inhibitory effects on cell growth |
The inhibition of AKT signaling pathways is particularly noteworthy as it plays a crucial role in oncogenesis.
Anti-inflammatory Activity
Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. For example, thieno[2,3-c]pyrazole derivatives demonstrated significant reductions in inflammatory markers in vitro.
Antimicrobial Activity
The biological activity of pyrazole derivatives extends to antimicrobial effects. Studies have shown that certain pyrazole compounds exhibit activity against various bacterial strains, indicating potential for development as antimicrobial agents.
Case Studies and Research Findings
Several studies have highlighted the biological potential of pyrazolo compounds:
- Study on Glioblastoma: A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and tested against glioma cell lines, showing significant growth inhibition while maintaining low toxicity towards non-cancerous cells .
- Antioxidant Studies: Thieno[2,3-c]pyrazole compounds were tested against oxidative stress in fish erythrocytes, demonstrating protective effects against toxicity from environmental pollutants .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
